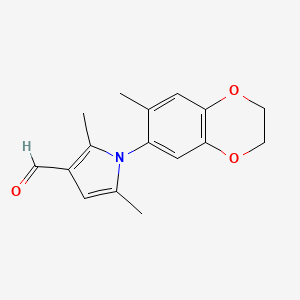

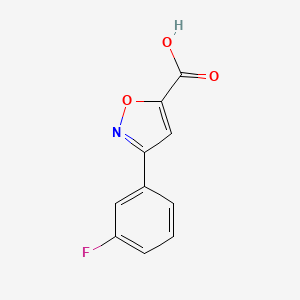

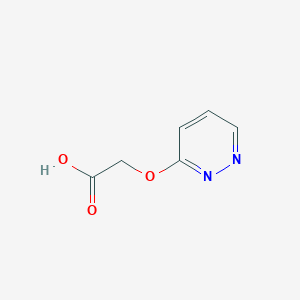

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and related compounds has been explored through various methodologies. One approach involves the one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, which yields 5-trifluoromethylisoxazoles in good to excellent yield on a large scale . Additionally, 5-fluoromethyl- and 5-difluoromethylisoxazoles can be synthesized through late-stage deoxofluorination of corresponding hydroxymethyl or formyl derivatives . An alternative method for preparing 5-fluoromethylisoxazoles utilizes nucleophilic substitution in 5-bromomethyl derivatives . These synthetic strategies demonstrate the versatility and regioselectivity in constructing fluorinated isoxazole derivatives.

Molecular Structure Analysis

The molecular structure of related fluorophenyl compounds has been studied using various spectroscopic techniques. For instance, the structure of novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was confirmed using IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, with results from B3LYP/6-311++G(d,p) calculations aligning with experimental infrared bands .

Chemical Reactions Analysis

The reactivity of fluorinated isoxazole compounds can be inferred from the synthesis methods and the chemical properties of related compounds. For example, the reaction of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent was used to prepare (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles, indicating the potential for further functionalization of the isoxazole ring . Schiff bases, which are known for their versatile reactivity, were synthesized using a fluorinated thiophene derivative, showcasing the potential for creating a variety of bioactive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isoxazole derivatives can be diverse, as indicated by the range of compounds synthesized and their applications. The insecticidal activities of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles suggest that these compounds have significant biological effects . Furthermore, the antimicrobial activity of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles against bacterial and fungal organisms highlights the importance of the fluorine substituent in enhancing biological activity .

Scientific Research Applications

Antitumor Activity : Isoxazolyl- and isothiazolylcarbamides, derived from 5-phenylisoxazol-3-carboxylic acids, have been identified for their significant antitumor activity. These compounds are capable of enhancing the effect of cytostatics in medical practice (Potkin et al., 2014).

Pharmacological Applications : Functional 3-Arylisoxazoles, generated from reactions involving isoxazoles, play a crucial role as intermediates or precursors in the synthesis of natural products, drugs, herbicides, and agrochemicals (Vitale & Scilimati, 2013).

Antimicrobial and Antitubercular Activity : Isoxazole clubbed 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antitubercular properties. This includes activity against bacteria like E. coli and M. tuberculosis (Shingare et al., 2018).

Chemical Synthesis : The use of isoxazole-5-carboxylic acid derivatives in the decarboxylative fluorination of heteroaromatic acids demonstrates their role in synthesizing fluorinated compounds, crucial in many pharmaceutical applications (Yuan et al., 2017).

Insecticidal Activities : Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, derived from isoxazole-based compounds, have shown promise in insecticidal applications, particularly against armyworms (Shi et al., 2000).

Herbicidal Activity : Isoxazole derivatives have been used to synthesize compounds with significant herbicidal activity against broadleaf and narrowleaf weeds, demonstrating their potential in agricultural applications (Hamper et al., 1995).

Antibacterial Studies : Isoxazoline derivatives exhibit antibacterial properties against gram-positive and gram-negative bacteria, indicating their potential in developing new antibacterial agents (Shah & Desai, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

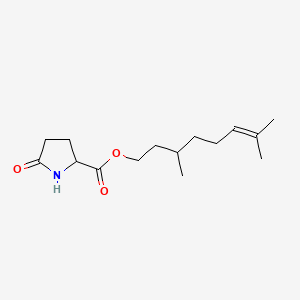

3-(3-fluorophenyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBUQALMQUCGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254354 |

Source

|

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | |

CAS RN |

883541-40-0 |

Source

|

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883541-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)